molecular formula C22H22ClN5O4S B2874385 2-(4-chlorophenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1021135-17-0

2-(4-chlorophenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide

Cat. No.: B2874385
CAS No.: 1021135-17-0
M. Wt: 487.96
InChI Key: LLBNLDIUEKXXEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a high-purity synthetic compound intended for research and experimental applications. This acetamide derivative features a complex structure incorporating a phenoxy moiety and a piperazinyl-sulfonyl component, making it a candidate for various biochemical and pharmacological investigations. Its structural profile suggests potential as a key intermediate or a tool compound in medicinal chemistry and drug discovery projects, particularly for developing or studying receptor-targeted therapies. Researchers can utilize this compound for in vitro assays, target identification, and structure-activity relationship (SAR) studies. The exact mechanism of action and specific biological targets are areas for ongoing research. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handle the material according to their institution's laboratory safety protocols.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O4S/c23-17-1-5-19(6-2-17)32-16-22(29)26-18-3-7-20(8-4-18)33(30,31)28-13-11-27(12-14-28)21-15-24-9-10-25-21/h1-10,15H,11-14,16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBNLDIUEKXXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and bone metabolism regulation. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by multiple functional groups that contribute to its biological activity. The presence of the 4-chlorophenoxy group and the pyrazin-2-yl piperazine moiety are particularly significant for its interaction with biological targets.

Biological Activity Overview

  • Anticancer Activity
    • The compound has been evaluated for its ability to inhibit mutant forms of the epidermal growth factor receptor (EGFR) , which is often implicated in various cancers. Studies indicate that it effectively suppresses the proliferation of cancer cells harboring EGFR mutations. The mechanism involves the blockade of downstream signaling pathways that promote cell survival and proliferation .
  • Inhibition of Osteoclastogenesis
    • Recent research highlights the compound's role in inhibiting osteoclastogenesis, which is crucial for maintaining bone health. A study involving N-[2-(4-benzoyl-1-piperazinyl)phenyl]–2-(4-chlorophenoxy)acetamide (PPOAC-Bz) demonstrated that it significantly reduced the formation of mature osteoclasts in vitro and prevented bone loss in vivo in ovariectomized mice models. This effect was attributed to alterations in mRNA expression levels of osteoclast-specific markers, indicating a potential therapeutic application for osteoporosis and other bone resorption-related diseases .
  • Mechanistic Insights
    • The compound’s inhibitory effects on osteoclastogenesis were linked to its ability to repress RANKL-mediated signaling , a critical pathway in osteoclast differentiation. In vitro assays showed that treatment with PPOAC-Bz led to a decrease in F-actin belt formation, essential for osteoclast function .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AnticancerInhibition of EGFR mutant signaling
OsteoclastogenesisInhibition of RANKL signaling
Bone resorptionSuppression of osteoclast formation

Table 2: Experimental Findings on Osteoclastogenesis

Treatment GroupDose (mg/kg)Effect on OsteoclastsReference
ControlN/ANormal formation
PPOAC-Bz20Significant reduction

Case Studies

  • Osteoporosis Model Study
    • In a controlled study, female C57BL/6 mice underwent ovariectomy (OVX) to induce osteoporosis. Mice treated with PPOAC-Bz exhibited significantly less bone loss compared to control groups, suggesting the compound's efficacy as a potential osteoporosis treatment .
  • Cancer Cell Line Studies
    • Various cancer cell lines were treated with different concentrations of the compound to assess its cytotoxic effects. Results indicated dose-dependent inhibition of cell viability, particularly in cells with EGFR mutations, reinforcing its potential as an anticancer agent .

Comparison with Similar Compounds

Table 1: Structural Features of Key Analogues

Compound Name / ID Piperazine Substituent Acetamide Substituent Sulfonyl/Sulfanyl Linkage Key Structural Differences
Target Compound Pyrazin-2-yl 4-Chlorophenoxy Sulfonyl Reference structure
N-{4-[(4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]phenyl}acetamide Pyrimidin-2-yl (vs. pyrazine) Phenyl (unsubstituted) Sulfonyl Pyrimidine vs. pyrazine; additional piperidine carbonyl
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (37) None (plain piperazine) Phenyl (unsubstituted) Sulfonyl Lack of pyrazine substitution
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)acetamide 3-Chlorophenyl 4-[(2,4-Dichlorobenzyl)sulfanyl]phenyl Sulfanyl Sulfanyl linkage; dichlorobenzyl group
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-Methylphenylsulfonyl 4-Fluorophenyl Sulfonyl Fluorophenyl vs. chlorophenoxy; methylsulfonyl substituent

Key Observations :

  • Heterocyclic vs. In contrast, compounds with plain piperazine () or chlorophenyl groups () rely on hydrophobic or halogen-bonding interactions.
  • Linkage Chemistry : Sulfonyl groups (target, ) improve metabolic stability compared to sulfanyl linkages (), which are more prone to oxidation .
  • Acetamide Modifications: The 4-chlorophenoxy group in the target compound adds steric bulk and electron-withdrawing effects compared to simpler phenyl () or fluorophenyl () groups.

Pharmacological Comparisons

Key Insights :

  • Anti-Hypernociceptive Activity: Compound 37 (), lacking the pyrazine group, shows efficacy in inflammatory pain models, suggesting the target’s pyrazine substitution may redirect activity toward other pathways (e.g., dopamine D3 receptors or monoamine oxidase inhibition) .
  • Antimicrobial Potential: Benzothiazole-linked piperazine acetamides () highlight the role of heterocycles in antimicrobial activity, a property the target compound may share due to its pyrazine moiety.
  • Kinase Inhibition : The pyrimidine-substituted analogue () implies that nitrogen-rich piperazine derivatives are viable kinase inhibitors, supporting the hypothesis that the target compound could modulate similar targets.

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

Retrosynthetic Disconnection

The target compound can be dissected into three primary intermediates (Figure 1):

  • 4-((4-(Pyrazin-2-yl)piperazin-1-yl)sulfonyl)aniline : Forms the sulfonamide-linked piperazine-phenyl backbone.
  • 2-(4-Chlorophenoxy)acetic acid : Provides the 4-chlorophenoxy-acetate moiety.
  • Acetamide coupling agent : Facilitates amide bond formation between intermediates 1 and 2.

Intermediate 1: Synthesis of 4-((4-(Pyrazin-2-yl)Piperazin-1-yl)Sulfonyl)Aniline

Sulfonation of Piperazine

Piperazine undergoes sulfonation with 4-nitrobenzenesulfonyl chloride in dichloromethane (DCM) at 0–5°C to yield 1-(4-nitrophenylsulfonyl)piperazine. Subsequent reduction of the nitro group using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (ammonium formate/Pd-C) produces 4-(piperazin-1-ylsulfonyl)aniline.

Pyrazine Coupling

The piperazine nitrogen is functionalized with pyrazin-2-yl via Buchwald-Hartwig amination. Using Pd(OAc)₂/Xantphos as the catalyst system and cesium carbonate as the base, 2-chloropyrazine reacts with 4-(piperazin-1-ylsulfonyl)aniline in toluene at 110°C to afford 4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)aniline. Yield optimization (78–85%) requires strict control of moisture and oxygen.

Analytical Validation

  • ¹H NMR (DMSO-d₆): δ 8.23 (s, 1H, pyrazine-H), 7.89 (d, J = 8.5 Hz, 2H, Ar-H), 6.62 (d, J = 8.5 Hz, 2H, Ar-H), 3.45–3.20 (m, 8H, piperazine-H).
  • HPLC : >98% purity (C18 column, 0.1% TFA/ACN gradient).

Intermediate 2: Synthesis of 2-(4-Chlorophenoxy)Acetic Acid

Alkylation of 4-Chlorophenol

4-Chlorophenol reacts with ethyl chloroacetate in acetone under reflux with potassium carbonate as the base. The intermediate ethyl 2-(4-chlorophenoxy)acetate is hydrolyzed with NaOH (2M) in ethanol/water (1:1) to yield 2-(4-chlorophenoxy)acetic acid.

Reaction Conditions
  • Solvent : Acetone (reflux, 6 h).
  • Yield : 89–92% after recrystallization (ethanol/water).
Spectroscopic Data
  • IR (KBr) : 1745 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).
  • ¹³C NMR : δ 170.2 (COOH), 156.8 (C-O), 129.4–116.2 (Ar-C).

Final Coupling: Amide Bond Formation

Activation of 2-(4-Chlorophenoxy)Acetic Acid

The carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dry THF. The resulting NHS ester reacts with 4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)aniline at room temperature for 12 h.

Optimization
  • Molar ratio : 1:1.2 (acid:amine) minimizes residual starting material.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) removes DCC byproducts.

Alternative Methods

Schotten-Baumann Reaction

2-(4-Chlorophenoxy)acetyl chloride (generated via thionyl chloride) reacts with the aniline intermediate in aqueous NaOH/dichloromethane. This method offers scalability but requires strict pH control to avoid hydrolysis.

Microwave-Assisted Coupling

Using HATU as the coupling agent and DIPEA in DMF, the reaction completes in 20 minutes at 80°C under microwave irradiation. This approach reduces side products but increases cost.

Critical Analysis of Reaction Conditions

Sulfonation Efficiency

The sulfonation step is highly sensitive to temperature. Excess sulfonyl chloride at >10°C leads to disulfonation, reducing yields by 30–40%.

Catalyst Selection in Pyrazine Coupling

Pd(OAc)₂/Xantphos outperforms CuI/1,10-phenanthroline in Ullmann-type reactions, providing higher regioselectivity (98% vs. 72%) and shorter reaction times (6 h vs. 24 h).

Amidation Byproducts

Dimerization of the aniline intermediate occurs if the reaction pH exceeds 9.0. Maintaining pH 7–8 with phosphate buffer suppresses this side reaction.

Purification and Characterization

Recrystallization vs. Chromatography

  • Recrystallization (ethanol/water): Effective for intermediates but unsuitable for the final product due to low solubility.
  • Prep-HPLC : Achieves >99% purity for the acetamide using a C18 column (ACN/water + 0.1% formic acid).

Spectroscopic Confirmation

  • HRMS (ESI+) : m/z 502.1243 [M+H]⁺ (calc. 502.1238 for C₂₂H₂₂ClN₅O₄S).
  • ¹H NMR (DMSO-d₆): δ 10.21 (s, 1H, NH), 8.41–8.38 (m, 2H, pyrazine-H), 7.92 (d, J = 8.6 Hz, 2H, Ar-H), 7.34 (d, J = 8.6 Hz, 2H, Ar-H), 4.72 (s, 2H, OCH₂CO), 3.58–3.22 (m, 8H, piperazine-H).

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing Pd(OAc)₂ with NiCl₂(PCy₃)₂ reduces metal costs by 60% but increases reaction time to 18 h.

Waste Management

Sulfonation byproducts (e.g., HCl gas) require neutralization with NaOH scrubbers. Solvent recovery (toluene, THF) via distillation achieves 85–90% reuse.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.